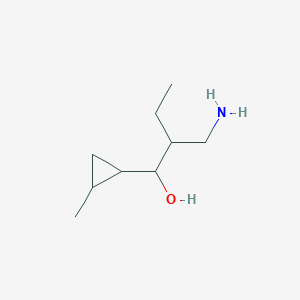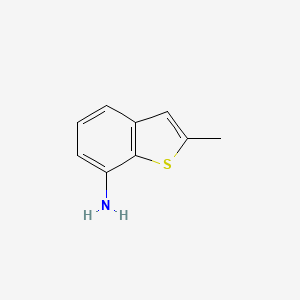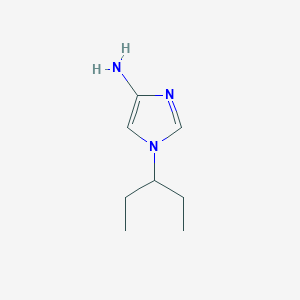methanol](/img/structure/B13180194.png)
[1-(Aminomethyl)cyclopropyl](1,3-thiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is a compound that features a cyclopropyl ring attached to an aminomethyl group and a thiazole ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a compound containing an active hydrogen atom react together.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the thiazole ring.
Industrial Production Methods: Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the thiazole ring, leading to the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural properties.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Antimicrobial Activity:
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Polymer Production: It can be used in the production of polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
1-(Aminomethyl)cyclopropylethanol: Similar structure but with an ethanol group instead of a methanol group.
1-(Aminomethyl)cyclopropylpropanol: Similar structure but with a propanol group instead of a methanol group.
1-(Aminomethyl)cyclopropylbutanol: Similar structure but with a butanol group instead of a methanol group.
Uniqueness: The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a cyclopropyl ring and a thiazole ring makes it particularly interesting for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C8H12N2OS/c9-5-8(1-2-8)6(11)7-10-3-4-12-7/h3-4,6,11H,1-2,5,9H2 |
InChI Key |
XEJKCUKLHANIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=NC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





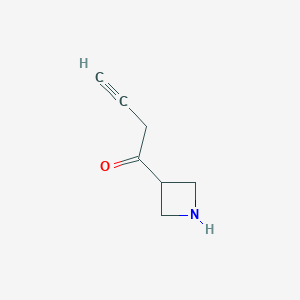
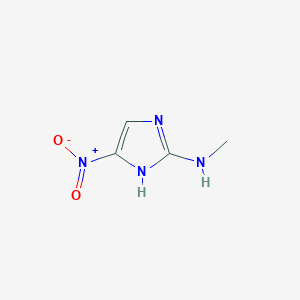
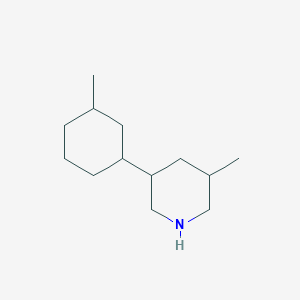
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
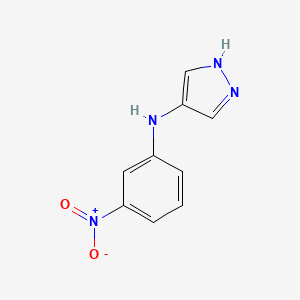
![({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
![2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
